5-chloro-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
5-chloro-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a fluoro-methylbenzoyl group
Mechanism of Action
Target of Action
The primary target of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . These actions affect the insulin signaling pathway and the incretin pathway, respectively, leading to improved glucose control and potential therapeutic effects in type 2 diabetes .
Pharmacokinetics
It was noted that dosing of this compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The result of the action of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone is the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This leads to improved glucose control, which is beneficial in the management of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone interacts with GPR119, which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes secretion of the incretin GLP-1 .
Cellular Effects
The compound influences cell function by stimulating insulin release and promoting GLP-1 secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone exerts its effects at the molecular level by binding to GPR119 and acting as an agonist . This leads to the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion .
Dosage Effects in Animal Models
The effects of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone vary with different dosages in animal models . In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the chloro substituent, and the attachment of the piperidine ring via an ether linkage. Common synthetic routes may involve:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines or piperidines.
Scientific Research Applications
5-chloro-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-fluoro-4-iodopyridine
- 5-chloro-2-fluoronicotinaldehyde
- 5-chloro-3-ethenyl-2-fluoropyridine
Uniqueness
5-chloro-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c1-11-4-5-12(7-15(11)19)16(23)22-6-2-3-14(10-22)24-17-20-8-13(18)9-21-17/h4-5,7-9,14H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCSCLBTEXKDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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